![molecular formula C14H15F5S B14207409 1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-97-3](/img/structure/B14207409.png)
1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and an oct-1-en-1-ylsulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and oct-1-en-1-thiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is often employed to facilitate the reaction.
Reaction Temperature: The reaction is conducted at a controlled temperature, usually between 0°C and room temperature, to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be used to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oct-1-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), catalysts (e.g., Lewis acids).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products
Substitution: Substituted benzene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes, alcohols.
科学的研究の応用
1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and hydrophobicity.
作用機序
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
Similar Compounds
Pentafluoroiodobenzene: Similar structure but with an iodine atom instead of the oct-1-en-1-ylsulfanyl group.
Pentafluorophenyl isothiocyanate: Contains an isothiocyanate group instead of the oct-1-en-1-ylsulfanyl group.
Bromopentafluorobenzene: Similar structure but with a bromine atom instead of the oct-1-en-1-ylsulfanyl group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the oct-1-en-1-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other fluorinated benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
830320-97-3 |
|---|---|
分子式 |
C14H15F5S |
分子量 |
310.33 g/mol |
IUPAC名 |
1,2,3,4,5-pentafluoro-6-oct-1-enylsulfanylbenzene |
InChI |
InChI=1S/C14H15F5S/c1-2-3-4-5-6-7-8-20-14-12(18)10(16)9(15)11(17)13(14)19/h7-8H,2-6H2,1H3 |
InChIキー |
KDQRAHKPWANXAB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CSC1=C(C(=C(C(=C1F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
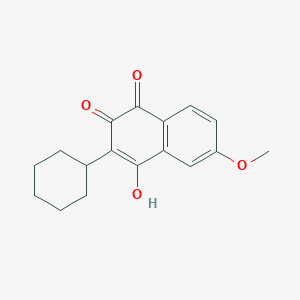
![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
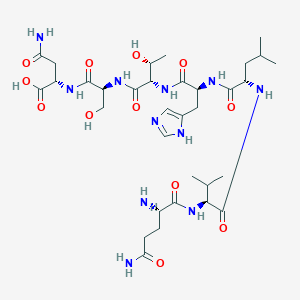
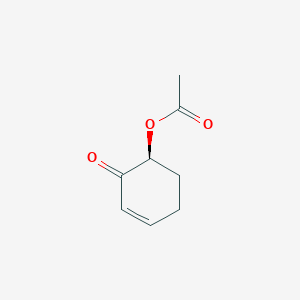
![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)
![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)
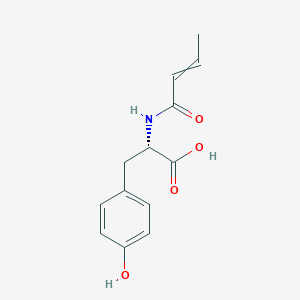
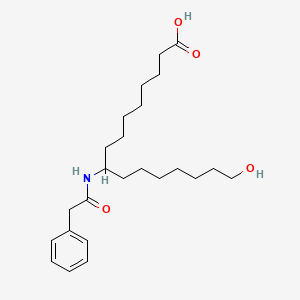
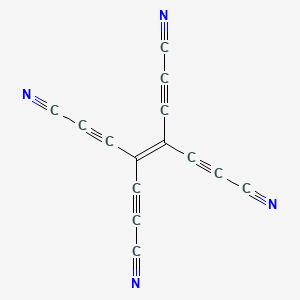
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
